Cas no 886930-09-2 ((2E)-3-(2-chlorophenyl)-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylprop-2-enamide)

(2E)-3-(2-chlorophenyl)-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylprop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- (E)-3-(2-chlorophenyl)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
- 2-Propenamide, 3-(2-chlorophenyl)-N-[5-[3-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]-
- (2E)-3-(2-chlorophenyl)-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylprop-2-enamide
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- Inchi: 1S/C18H14ClN3O4S/c1-27(24,25)14-7-4-6-13(11-14)17-21-22-18(26-17)20-16(23)10-9-12-5-2-3-8-15(12)19/h2-11H,1H3,(H,20,22,23)
- InChI Key: PPLOGEWUMOQRFD-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(C2=CC=CC(S(C)(=O)=O)=C2)O1)(=O)C=CC1=CC=CC=C1Cl
(2E)-3-(2-chlorophenyl)-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylprop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2645-0663-5μmol |
(2E)-3-(2-chlorophenyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |
886930-09-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2645-0663-10mg |
(2E)-3-(2-chlorophenyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |
886930-09-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2645-0663-4mg |
(2E)-3-(2-chlorophenyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |
886930-09-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2645-0663-25mg |
(2E)-3-(2-chlorophenyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |
886930-09-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2645-0663-75mg |
(2E)-3-(2-chlorophenyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |
886930-09-2 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2645-0663-2mg |
(2E)-3-(2-chlorophenyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |
886930-09-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2645-0663-1mg |
(2E)-3-(2-chlorophenyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |
886930-09-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2645-0663-15mg |
(2E)-3-(2-chlorophenyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |
886930-09-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2645-0663-40mg |
(2E)-3-(2-chlorophenyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |
886930-09-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2645-0663-20mg |
(2E)-3-(2-chlorophenyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |
886930-09-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 |
(2E)-3-(2-chlorophenyl)-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylprop-2-enamide Related Literature
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Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
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Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
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Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
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Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
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Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
Additional information on (2E)-3-(2-chlorophenyl)-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylprop-2-enamide
Introduction to Compound with CAS No. 886930-09-2 and Product Name: (2E)-3-(2-chlorophenyl)-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylprop-2-enamide
The compound with the CAS number 886930-09-2 and the product name (2E)-3-(2-chlorophenyl)-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylprop-2-enamide represents a significant advancement in the field of chemical and biomedical research. This molecule, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in pharmaceutical development and therapeutic interventions.
At the core of this compound's structure lies a< strong>1,3,4-oxadiazole core, which is a heterocyclic compound known for its stability and versatility in medicinal chemistry. The oxadiazole ring system is flanked by substituents that enhance its pharmacological properties. Specifically, the presence of a< strong>2-chlorophenyl group at the 3-position and a< strong>3-methanesulfonylphenyl group at the 5-position introduces specific electronic and steric effects that modulate the compound's interactions with biological targets.
The amide functionality at the 2-position of the oxadiazole ring further contributes to the compound's reactivity and binding affinity. This amide group is crucial for forming hydrogen bonds with biological molecules, which is essential for drug-like properties such as solubility and bioavailability. The overall structure of this compound suggests a high degree of specificity in targeting biological pathways, making it a promising candidate for further investigation.
In recent years, there has been growing interest in the development of small molecules that can modulate inflammatory pathways. The< strong>(2E)-3-(2-chlorophenyl)-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylprop-2-enamide has shown potential in this regard. Studies have indicated that it can interact with various enzymes and receptors involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions may lead to the development of novel anti-inflammatory agents that could address unmet medical needs.
The< strong>1,3,4-oxadiazole moiety is particularly noteworthy due to its ability to engage in multiple types of non-covalent interactions with biological targets. This includes hydrogen bonding, π-stacking, and electrostatic interactions. These interactions are critical for achieving high binding affinity and selectivity, which are key factors in drug design. The< strong>2-chlorophenyl and< strong>3-methanesulfonylphenyl substituents further enhance these interactions by providing additional points of engagement with biological molecules.
Evidence from preclinical studies suggests that this compound exhibits promising pharmacokinetic properties. Its molecular structure allows for efficient absorption, distribution, metabolism, and excretion (ADME), which are essential for therapeutic efficacy. Additionally, the compound demonstrates good oral bioavailability, making it suitable for oral administration in clinical settings.
The synthesis of this compound involves multiple steps that highlight the expertise required in organic chemistry. The introduction of the< strong>1,3,4-oxadiazole ring necessitates precise control over reaction conditions to ensure high yield and purity. The subsequent functionalization with< strong>2-chlorophenyl,< strong>3-methanesulfonylphenyl, and amide groups requires advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions. These synthetic strategies underscore the complexity involved in developing such advanced chemical entities.
The potential therapeutic applications of this compound are vast. Beyond its anti-inflammatory properties, it has shown promise in other areas such as pain management and neuroprotection. The ability of< strong>(2E)-3-(2-chlorophenyl)-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylprop-2-enamide to interact with multiple biological targets makes it a versatile tool for drug discovery. Researchers are exploring its potential in treating various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
In conclusion, the compound with CAS number 886930-09-2 represents a significant advancement in medicinal chemistry. Its complex structure and multifaceted interactions with biological targets make it a promising candidate for therapeutic development. The insights gained from studying this compound contribute to our understanding of drug design principles and highlight the importance of innovative chemical entities in addressing unmet medical needs.
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